4-chloro-N-(4-chloro-3-methyl-5-isoxazolyl)benzenecarboxamide
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Overview
Description
4-chloro-N-(4-chloro-3-methyl-5-isoxazolyl)benzenecarboxamide is a chemical compound with a specific structure and properties . It’s also known by its synonyms: Benzamide, 4-chloro-N-(4-chloro-3-methyl-5-isoxazolyl)-;4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide .
Molecular Structure Analysis
The molecular structure of a compound like this can be determined using various techniques such as X-ray crystallography . The structure is crucial in understanding the compound’s properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
This compound, like others, has specific physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight . These properties can influence how the compound behaves under different conditions.Scientific Research Applications
Pharmaceuticals
- Carbonic Anhydrase Inhibitors : Derivatives of 4-chloro-benzenecarboxamides, including 4-chloro-N-(4-chloro-3-methyl-5-isoxazolyl)benzenecarboxamide, have been identified as inhibitors of carbonic anhydrase isozymes, CA I, II, and IV. These isozymes are involved in aqueous humor secretion in the eye, and the derivatives have shown potential as topically acting anti-glaucoma agents (Mincione et al., 2001).
Biochemistry
Anticancer Applications : A specific derivative, 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, has shown pro-apoptotic activity on melanoma cell lines, indicating potential as an anticancer agent (Yılmaz et al., 2015).
Antimicrobial Activity : Polymers synthesized from 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, a closely related compound, exhibited significant antimicrobial activity, suggesting potential applications in antimicrobial therapeutics (Thamizharasi et al., 2002).
Materials Science
Thermodynamics and Vapor Pressure : Studies involving similar compounds have been conducted to understand their thermodynamic properties, such as vapor pressure and sublimation thermodynamics, which are crucial in material science applications (Volkova et al., 2015).
Herbicidal Activity : N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides, structurally similar to 4-chloro-N-(4-chloro-3-methyl-5-isoxazolyl)benzenecarboxamide, have been designed and synthesized, showing significant herbicidal activity in agricultural applications (Sun et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-9(13)11(17-15-6)14-10(16)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDICKGGUWTVDRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Cl)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323805 |
Source
|
Record name | 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819532 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide | |
CAS RN |
478262-43-0 |
Source
|
Record name | 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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